rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
Description
This compound belongs to the cyclopentaquinoline carboxylic acid family, characterized by a fused cyclopentane-quinoline scaffold with a carboxylic acid group at position 4 and methyl substituents at positions 6 and 5. The stereochemistry (3aR,4S,9bS) indicates a racemic mixture with specific spatial arrangements critical for its interactions in biological or synthetic systems. Its molecular formula is C₁₄H₁₅NO₂, and molecular weight is 245.28 g/mol (derived from analogous compounds in and ). The compound is synthesized via chiral resolution or asymmetric catalysis, as suggested by its inclusion in chiral building block catalogs ().
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-8-6-7-12-10-4-3-5-11(10)14(15(17)18)16-13(12)9(8)2/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18)/t10-,11+,14-/m1/s1 |
InChI Key |
UORZCPZFZNBVDZ-UHIISALHSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@@H]3C=CC[C@@H]3[C@@H](N2)C(=O)O)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3C=CCC3C(N2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Cyclopenta[c]quinoline Framework
The core structure is typically assembled through a Friedländer-type cyclization , which involves condensation of suitable ketones and amines. This approach is favored for its regioselectivity and efficiency in forming fused heterocyclic systems.
- Preparation of the precursor ketone/amino compounds: Starting materials such as substituted aromatic ketones and amines are synthesized or procured.
- Condensation reaction: Under acidic or basic conditions, the amino group reacts with the carbonyl to form an imine or enamine intermediate.
- Cyclization: Intramolecular cyclization occurs, forming the quinoline nucleus with the fused cyclopentane ring.
- Total synthesis protocols for related quinoline derivatives employ acid-catalyzed cyclizations at elevated temperatures, often utilizing polyphosphoric acid (PPA) or polyphosphoric acid derivatives as cyclization agents.
Stereoselective Formation of the Chiral Centers
The stereochemistry at the 3aR, 4S, and 9bS centers is established via:
- Chiral auxiliary-mediated reactions: Employing chiral auxiliaries or chiral catalysts during key steps such as cyclization or addition reactions.
- Asymmetric catalysis: Use of chiral Lewis acids or organocatalysts to induce stereoselectivity during cyclization or functionalization.
- Asymmetric synthesis of cyclopenta[c]quinoline derivatives often utilizes chiral phosphoric acids or enantioselective organocatalysts, achieving high stereoselectivity.
Carboxylation to Introduce the Carboxylic Acid Group
The carboxylic acid at the 4-position is introduced via oxidation or carboxylation reactions :
- Oxidation of side chains: If a methyl or aldehyde precursor is present, oxidation using reagents such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or chromium(VI) reagents converts the side chain into a carboxylic acid.
- Direct carboxylation: In some cases, directed lithiation of the aromatic ring followed by carbonation with carbon dioxide (CO₂) introduces the carboxyl group selectively.
- Directed ortho-lithiation followed by CO₂ quenching is a common method for regioselective carboxylation of aromatic heterocycles.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents / Conditions | Purpose |
|---|---|---|---|
| 1 | Condensation | Aromatic ketone + Amine, acid catalyst | Formation of quinoline core |
| 2 | Cyclization | Heating with PPA or polyphosphoric acid | Fused heterocycle formation |
| 3 | Alkylation | Methyl iodide + K₂CO₃ | Introduction of methyl groups at 6 and 7 |
| 4 | Stereocenter establishment | Chiral catalysts or auxiliaries | Stereoselective formation at chiral centers |
| 5 | Oxidation | KMnO₄ or K₂Cr₂O₇ | Conversion of side chains to carboxylic acid |
Data Tables of Key Reagents and Conditions
| Reaction Step | Reagents | Solvent / Conditions | Yield / Remarks |
|---|---|---|---|
| Cyclization | Polyphosphoric acid (PPA) | Reflux, 4-8 hours | High regioselectivity |
| Methylation | Methyl iodide (MeI), K₂CO₃ | Acetone, room temperature | >80% yield |
| Carboxylation | CO₂ gas | Lithiated intermediate, low temperature | Regioselective, moderate to high yield |
| Stereoselective synthesis | Chiral phosphoric acids | Ambient or low temperature | Enantioselectivity >90% |
Research Findings and Notable Variations
- Total synthesis methodologies from natural products highlight the importance of protecting groups to prevent side reactions during methylation and oxidation steps.
- Asymmetric catalysis has been successfully employed to control stereochemistry, with chiral catalysts such as BINOL-derived phosphoric acids providing high enantiomeric excess.
- Oxidation techniques are optimized to prevent over-oxidation or degradation of sensitive heterocyclic cores.
Chemical Reactions Analysis
rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Scientific Research Applications
rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing potential drugs, particularly as inhibitors of enzymes like alkaline phosphatases.
Biological Studies: The compound is used in studying the biological activities of quinoline derivatives, including their antimicrobial and anticancer properties.
Industrial Chemistry: It is utilized in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of alkaline phosphatases, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates . Molecular docking studies have shown that the compound fits well into the enzyme’s binding pocket, forming stable interactions that inhibit its activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key analogues differ in substituent type, position, and stereochemistry. Below is a comparative analysis:
Key Differences in Physicochemical and Functional Properties
- Lipophilicity: The 6,7-dimethyl substituents in the target compound increase lipophilicity compared to polar derivatives like the 8-cyano or 6-fluoro analogues .
- Electronic Effects : Nitro groups (e.g., 9-nitro in ) introduce strong electron-withdrawing effects, altering reactivity in nucleophilic substitution or redox reactions .
- Stereochemical Impact : The benzo-fused analogue () demonstrates how annulation modifies steric hindrance and π-π interactions in receptor binding .
Biological Activity
rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound belonging to the cyclopenta[c]quinoline family. Its unique bicyclic structure and functional groups contribute to its notable biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H17NO2
- Molecular Weight : 243.31 g/mol
- CAS Number : 2679951-06-3
The compound features a carboxylic acid group at the 4-position, which is critical for its biological interactions. The presence of methyl groups enhances its lipophilicity and may influence its binding affinity to biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves:
- Enzyme Inhibition : It inhibits key enzymes involved in tumor growth and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increases ROS levels leading to oxidative stress in cancer cells.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures. The potential mechanisms include:
- Inhibition of NF-kB Pathway : This pathway is crucial in mediating inflammatory responses.
- Modulation of COX Enzymes : The compound may inhibit cyclooxygenase enzymes which are involved in prostaglandin synthesis.
Analgesic Activity
The analgesic effects of this compound have been explored in animal models. Results indicate:
- Pain Relief : Significant reduction in pain responses in models of acute and chronic pain.
- Mechanism : Possible modulation of opioid receptors and inhibition of pain signaling pathways.
Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
Study 2: Anti-inflammatory Effects
In an animal model of induced inflammation (carrageenan-induced paw edema), the administration of the compound significantly reduced paw swelling compared to control groups.
| Time (hours) | Paw Edema (mm) Control | Paw Edema (mm) Treatment |
|---|---|---|
| 0 | 0 | 0 |
| 1 | 5 | 2 |
| 2 | 8 | 3 |
| 3 | 10 | 4 |
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
Methodological Answer: Synthesis typically involves cyclization reactions followed by functionalization. A common strategy includes:
- Step 1 : Formation of the cyclopentaquinoline core via Diels-Alder or photochemical cycloaddition.
- Step 2 : Methylation at the 6- and 7-positions using methyl halides or dimethyl sulfate under basic conditions.
- Step 3 : Carboxylic acid introduction via oxidation (e.g., KMnO₄) of a methyl or hydroxymethyl group. Reaction conditions (temperature, pH, solvent polarity) must be tightly controlled to avoid side products like over-oxidation or racemization .
Q. How can the stereochemical integrity of the (3aR,4S,9bS) configuration be verified post-synthesis?
Methodological Answer: Use a combination of:
- X-ray crystallography for absolute configuration determination.
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to assess enantiopurity.
- NMR spectroscopy (e.g., NOESY) to confirm spatial relationships between protons in the cyclopentaquinoline scaffold .
Q. What analytical techniques are critical for characterizing its purity and stability?
Methodological Answer:
- HPLC-MS : Quantify impurities (e.g., dimethylated byproducts) and monitor degradation under stress conditions (heat, light).
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for the carboxylic acid moiety.
- pH-dependent solubility studies : Determine stability in aqueous buffers (pH 2–9) relevant to biological assays .
Advanced Research Questions
Q. How can conflicting bioactivity data in enzyme inhibition assays be resolved?
Methodological Answer: Discrepancies often arise from:
- Enantiomeric interference : Separate racemic mixtures using preparative chiral chromatography (e.g., SFC) and test individual enantiomers .
- Buffer compatibility : Test activity in multiple buffer systems (e.g., Tris vs. HEPES) to rule out ionic strength effects on the carboxylate group.
- Molecular docking validation : Compare binding poses in silico (using AutoDock Vina) with experimental IC₅₀ values to identify false positives .
Q. What strategies mitigate racemization during derivatization of the carboxylic acid group?
Methodological Answer:
- Protecting group selection : Use sterically hindered groups like tert-butyl esters instead of methyl esters to reduce base-induced racemization.
- Low-temperature reactions : Perform acylations at −20°C in aprotic solvents (e.g., DMF) with coupling agents like HATU.
- In situ monitoring : Track optical rotation or use circular dichroism (CD) spectroscopy during reaction progression .
Q. How do steric and electronic effects of the 6,7-dimethyl groups influence regioselectivity in further functionalization?
Methodological Answer:
- Steric effects : The methyl groups hinder electrophilic substitution at the 8-position, directing reactions to the 2- or 3-positions.
- Electronic effects : Methyl groups act as electron donors, increasing electron density at the quinoline nitrogen, which can be leveraged for metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura at the 4-position). Computational modeling (DFT) is recommended to predict reactivity hotspots .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported LogP values?
Methodological Answer:
Q. Why might cytotoxicity assays yield variable results across cell lines?
Methodological Answer:
- Membrane permeability : Use transporter inhibitors (e.g., cyclosporine A for P-gp) to assess efflux pump activity in resistant cell lines.
- Metabolic stability : Perform LC-MS/MS to quantify intracellular concentrations and correlate with cytotoxicity .
Methodological Best Practices
Q. What protocols ensure reproducibility in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
